Ethylhexyl isostearate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-ethylhexyl 16-methylheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-5-7-21-25(6-2)23-28-26(27)22-19-17-15-13-11-9-8-10-12-14-16-18-20-24(3)4/h24-25H,5-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJNCHUFWULBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81897-25-8 | |
| Record name | Ethylhexyl isostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081897258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYLHEXYL ISOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z37I6ZS2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Engineering for Ethylhexyl Isostearate and Analogous Esters
Conventional Esterification Pathways
The traditional method for synthesizing ethylhexyl isostearate and similar esters is through direct esterification, a process that has been well-established in the chemical industry.
Acid-Catalyzed Esterification Processes
Conventional synthesis of esters like ethylhexyl stearate (B1226849) involves the esterification of a carboxylic acid (e.g., stearic acid) with an alcohol (e.g., 2-ethylhexanol) in the presence of an acid catalyst. atamankimya.com This reaction is a type of nucleophilic acyl substitution. The process typically utilizes strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. atamankimya.com The function of the catalyst is to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.
The general mechanism involves the alcohol's hydroxyl group attacking the carbonyl carbon of the acid, leading to a tetrahedral intermediate. This intermediate then eliminates a water molecule to form the ester. The use of acid catalysts, typically at concentrations of 1–2% (w/w), accelerates the reaction. However, this method is not without its drawbacks, including the potential for corrosion of reactor equipment and the generation of acidic waste that requires neutralization and disposal, adding complexity and cost to the process.
Optimization of Reaction Parameters in Chemical Synthesis
To maximize the yield and efficiency of acid-catalyzed esterification, several reaction parameters are optimized. Elevated temperatures, generally in the range of 150–200°C, are employed to increase the reaction rate. oriprobe.com A molar excess of one of the reactants, often the alcohol, is used to shift the reaction equilibrium towards the formation of the ester product. For instance, a molar ratio of 1:1.4 of stearic acid to 2-ethylhexanol has been found to be optimal in some cases. oriprobe.comlnpu.edu.cn
The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards the product side. This is often achieved by conducting the reaction under vacuum or by using a Dean-Stark apparatus. nih.gov Reaction time is another critical parameter, with typical durations ranging from 4 to 6 hours to achieve high conversion rates, often exceeding 90%. oriprobe.comlnpu.edu.cn In the synthesis of 2-ethylhexyl stearate using a Brønsted acidic ionic liquid as a catalyst, optimal conditions were found to be a reaction temperature of 150°C for 6 hours with a 1:1.4 molar ratio of stearic acid to 2-ethylhexanol, resulting in a conversion rate of up to 96.9%. oriprobe.comlnpu.edu.cn
Biocatalytic and Green Synthesis Approaches
In response to the environmental and operational challenges of conventional methods, biocatalytic and green synthesis approaches have gained significant attention. These methods often employ enzymes as catalysts, offering milder reaction conditions and higher specificity.
Enzymatic Esterification via Lipases (e.g., Candida antarctica lipase)
Enzymatic esterification using lipases has emerged as a promising green alternative for the synthesis of this compound and other esters. Lipases are enzymes that catalyze the hydrolysis of fats and oils, but in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction of esterification. Among the various lipases, those from Candida antarctica (specifically lipase (B570770) B, often immobilized and sold as Novozym® 435) are widely used due to their high activity and stability. nih.govum.es
Studies have shown that Novozym® 435 can achieve a 98% conversion for the synthesis of ethylhexyl stearate in just 45 minutes under solvent-free conditions at 60°C. um.es Other lipases, such as Fermase (a Thermomyces lanuginosus lipase), have also been successfully employed, achieving a 95.87% conversion in 3 hours at 50°C with the assistance of ultrasound. The use of lipases minimizes the formation of byproducts and simplifies downstream processing. researchgate.net
The performance of lipases in industrial applications is significantly enhanced through immobilization. Immobilization involves attaching the enzyme to a solid support material, which offers several advantages including increased stability, ease of separation from the reaction mixture, and the potential for reuse, making the process more economical. ijbiotech.com Lipases can be immobilized through various techniques such as adsorption, entrapment, covalent bonding, or cross-linking. researchgate.net
For instance, Candida antarctica lipase B is commonly immobilized on a macroporous acrylic resin. um.es The choice of support material can influence the enzyme's activity. Hydrophobic carriers are often preferred as they can help to orient the lipase in a way that exposes its active site, particularly in organic solvents. researchgate.net Immobilization has been shown to improve the stability of lipases against changes in pH and temperature. ijbiotech.com Furthermore, immobilized lipases exhibit excellent reusability; for example, Novozym® 435 has been reported to retain 80% of its activity after 10 cycles.
The kinetics of lipase-catalyzed esterification are often described by the Bi-Bi Ping-Pong mechanism. In this model, the lipase first reacts with the acyl donor (the carboxylic acid) to form an acyl-enzyme intermediate, releasing the first product (water). Subsequently, the alcohol (the acyl acceptor) reacts with the acyl-enzyme complex to form the ester and regenerate the free enzyme. researchgate.net
Several factors influence the reaction rate, including substrate concentration, temperature, and enzyme loading. High concentrations of the carboxylic acid can sometimes lead to substrate inhibition, where the excess acid molecules bind to the enzyme in a non-productive manner, reducing its catalytic activity. researchgate.net However, using an excess of the alcohol can often mitigate this inhibition. researchgate.net Temperature also plays a crucial role, with an optimal range typically observed. For example, the synthesis of 2-ethylhexyl palmitate using Novozym 435 showed an optimal temperature of around 70°C. researchgate.net Increasing the enzyme concentration generally leads to a higher reaction rate, although there is a point of diminishing returns. researchgate.net
Ultrasound irradiation has been explored as a method to enhance the kinetics of enzymatic esterification. The cavitation induced by ultrasound creates microturbulence, which improves mass transfer between the enzyme and substrates, thereby reducing reaction times. colab.ws For the synthesis of 2-ethylhexyl stearate, ultrasound assistance was shown to reduce the reaction time from 7 hours (with mechanical stirring) to 3-4 hours. colab.ws
Interactive Data Table: Comparison of Synthesis Methods for Ethylhexyl Esters
| Parameter | Acid Catalysis | Enzymatic (Novozym® 435) | Enzymatic with Ultrasound (Fermase) |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Immobilized Candida antarctica lipase B | Immobilized Thermomyces lanuginosus lipase |
| Temperature | 150-200°C oriprobe.com | 60°C um.es | 50°C |
| Reaction Time | 4-6 hours oriprobe.com | 45 minutes um.es | 3 hours |
| Conversion Rate | >90% oriprobe.com | 98% um.es | 95.87% |
| Key Advantages | High conversion, established technology | Mild conditions, high specificity, minimal byproducts | Reduced reaction time |
| Key Disadvantages | Harsh conditions, corrosion, waste generation | Higher catalyst cost | Energy input for ultrasound |
Operational Stability and Biocatalyst Reuse
A critical factor in the economic viability of enzymatic ester synthesis is the operational stability and reusability of the biocatalyst. researchgate.net Immobilized lipases are favored as they can be easily recovered and reused for multiple reaction cycles, which significantly reduces production costs. mdpi.commdpi.comnih.gov
Studies have demonstrated the successful reuse of immobilized lipases in the synthesis of various esters. For instance, in the production of 2-ethylhexyl palmitate, an analogous ester, the immobilized lipase Fermase CALB 10000 maintained over 70% of its conversion efficiency for up to five cycles. scielo.brscielo.br Similarly, in the synthesis of other wax esters, an immobilized lipase retained 85%-90% of its original activity after nine successive batches. nih.gov The ability to reuse the biocatalyst is essential for the industrial implementation of enzymatic processes. semanticscholar.org Research on the synthesis of 2-ethylhexyl oleate (B1233923) showed high biocatalyst operational stability with a half-life of 2063 hours. nih.gov In another study, the reuse of immobilized lipase from Candida sp. 99-125 for the synthesis of 2-ethylhexyl esters was stable for at least four batches. researchgate.net
The choice of solvent for washing the enzyme between cycles can also impact its reusability. For example, washing with n-hexane has been shown to aid in the retention of enzymatic activity by removing nonpolar compounds that may adsorb onto the biocatalyst surface. nih.gov
Table 1: Biocatalyst Reusability in Ester Synthesis
| Ester Synthesized | Biocatalyst | Number of Reuse Cycles | Remaining Activity | Reference |
| 2-Ethylhexyl Palmitate | Fermase CALB 10000 | 5 | >70% | scielo.brscielo.br |
| Wax Esters | Immobilized Thermomyces lanuginosus lipase | 9 | 85%-90% | nih.gov |
| 2-Ethylhexyl Esters | Immobilized Candida sp. 99-125 lipase | 4 | Stable | researchgate.net |
| Xylose Palmitate | Candida antarctica lipase B | 4 | 60.48% | researchgate.net |
| Ethyl Oleate | Solid Enzymatic Preparation (Yarrowia lipolytica) | 6 | >80% | nih.gov |
Process Intensification Techniques in Ester Synthesis
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of ester synthesis, techniques like ultrasound-assisted synthesis and the use of solvent-free reaction media are gaining prominence.
Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound technology has emerged as a promising green technology for intensifying the synthesis of esters. scielo.brscielo.br The application of ultrasound can enhance reaction rates, reduce reaction times, and improve conversion yields. upb.rorevistadechimie.ronih.gov This is attributed to the phenomenon of cavitation, where the formation and collapse of microbubbles create localized high pressures and temperatures, enhancing mass transfer between the reactants and the catalyst. nih.govalfa-chemistry.com
In the synthesis of 2-ethylhexyl stearate, an analogue of this compound, ultrasound assistance reduced the reaction time from 7 hours (with mechanical stirring) to 4 hours. nih.govjst.go.jp For 2-ethylhexyl palmitate, ultrasound-assisted synthesis achieved a conversion of 96.56% in just 120 minutes. scielo.br Studies have shown that controlled application of low-power ultrasound can increase the efficiency of enzymatic processes, while high power can lead to enzyme deactivation. upb.rorevistadechimie.ro The optimal ultrasonic power is a critical parameter to control for maximizing the benefits of sonochemistry. revistadechimie.ro
Ultrasound has been successfully applied to overcome mass transfer limitations in heterogeneous reaction mixtures, such as those involving immiscible substrates like fatty acids and polyols. nih.gov For instance, in the synthesis of xylitol (B92547) fatty acid esters, ultrasound was crucial for enabling the reaction between the immiscible substrates. nih.gov
Solvent-Free Reaction Media Investigations
Conducting esterification reactions in solvent-free systems (SFS) offers significant environmental and economic advantages. mdpi.com It eliminates the need for potentially hazardous organic solvents, increases the concentration of reactants leading to higher volumetric productivity, and simplifies downstream processing. scispace.comcatalisti.bersc.org
The synthesis of various cosmetic esters, including analogues of this compound, has been successfully demonstrated in solvent-free media. researchgate.netnih.gov For example, the enzymatic synthesis of 2-ethylhexyl palmitate and 2-ethylhexyl stearate has been optimized in a solvent-free system. researchgate.net Similarly, the production of wax esters has been achieved with high conversion rates (95-99%) in a solvent-free process. rsc.org
In a solvent-free system, the reactants themselves form the reaction medium. mdpi.comscispace.com This approach aligns with the principles of green chemistry by maximizing atom economy and reducing waste. rsc.org The optimization of reaction parameters such as the molar ratio of reactants and biocatalyst loading is crucial for achieving high conversions in solvent-free systems. mdpi.comrsc.org
Sustainable Production and Environmental Considerations in Synthesis
The cosmetics industry is increasingly shifting towards "green" and "natural" products, driving the demand for sustainable manufacturing processes. mdpi.comepa.gov The synthesis of esters like this compound is no exception, with a growing emphasis on environmentally friendly methods. sophim.comsafic-alcan.com
Enzymatic synthesis, operating at mild temperatures and often in solvent-free conditions, is considered a greener alternative to traditional chemical methods that involve high temperatures and harsh catalysts. catalisti.bemdpi.comcosmeticsandtoiletries.com This biocatalytic approach reduces energy consumption and minimizes the formation of undesirable byproducts. epa.gov The use of renewable raw materials, such as fatty acids from plant oils, further enhances the sustainability profile of the final product. sophim.comcosmeticsandtoiletries.com
The principles of Green Chemistry, a framework for designing chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to ester synthesis. mdpi.comcosmeticsandtoiletries.com This includes using biocatalysts, avoiding organic solvents, and designing energy-efficient processes. epa.gov The production of ethylhexyl polyhydroxystearate, for instance, has been achieved through a patented process based on green chemistry, utilizing castor oil as a raw material. atamanchemicals.com
Life cycle assessments (LCA) are also being used to evaluate the environmental impact of cosmetic ingredients. For a similar ester, ethylhexyl isononanoate, its production has been modeled to understand its environmental footprint, highlighting the importance of considering the entire life cycle of a product. mdpi.com
Advanced Characterization and Analytical Techniques for Ethylhexyl Isostearate
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are fundamental in confirming the chemical structure of ethylhexyl isostearate. Fourier-transform infrared spectroscopy (FTIR) and Small-Angle Neutron Scattering (SANS) are two powerful methods employed for this purpose.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is instrumental in identifying the functional groups present in the this compound molecule. The presence of a characteristic ester carbonyl (C=O) stretching vibration is a key indicator. This peak is typically observed in the range of 1730–1740 cm⁻¹. Another significant absorption band, corresponding to the C-O stretching of the ester linkage, appears between 1170–1240 cm⁻¹. The analysis of related ester compounds further supports the identification of these characteristic peaks. nih.govresearchgate.net
Small-Angle Neutron Scattering (SANS): SANS provides valuable insights into the molecular conformation and self-assembly of emollient esters like this compound in various media. For instance, studies on the related bioester 2-ethylhexyl laurate using SANS have revealed a "surfactant-like" or partially self-assembled molecular configuration. acs.orgnih.gov This technique helps in understanding the molecule's flexibility and its behavior at interfaces, which is crucial for its performance as an emollient. acs.orgnih.govresearchgate.net Analysis of SANS data can yield parameters such as the radius of gyration (Rg) and Kuhn length, which describe the size and stiffness of the molecule. acs.orgresearchgate.net
Table 1: Key Spectroscopic Data for Ester Identification
| Spectroscopic Technique | Characteristic Peak/Parameter | Typical Range/Value | Significance |
| FTIR | Ester Carbonyl (C=O) Stretch | 1730–1740 cm⁻¹ | Confirms the presence of the ester functional group. |
| FTIR | Ester C-O Stretch | 1170–1240 cm⁻¹ | Further confirms the ester linkage. |
| SANS | Radius of Gyration (Rg) | ~6.5 Å (for 2-EHL) | Indicates the size and conformation of the molecule in solution. acs.orgresearchgate.net |
| SANS | Kuhn Length | ~11.2 Å (for 2-EHL) | Provides information about the stiffness and flexibility of the molecular chain. acs.orgresearchgate.net |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from reaction byproducts and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of cosmetic esters. fda.gov For compounds like this compound, reversed-phase HPLC with a C18 column is often utilized. A typical mobile phase could consist of a mixture of acetonitrile (B52724) and water. fda.gov This method is effective for quantifying residual reactants and byproducts, ensuring the purity of the final product. fda.gov The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, enhancing the specificity of the analysis. mdpi.com
Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful tool for the purity assessment of volatile and semi-volatile compounds like this compound. researchgate.netijpar.com A GC method can be developed to separate this compound from unreacted starting materials such as 2-ethylhexanol. ijpar.com The high resolution of capillary columns allows for the separation of closely related isomers and impurities. gcms.cz GC-MS provides definitive identification of the compound and its fragments based on their mass-to-charge ratio. researchgate.net
Table 2: Chromatographic Conditions for this compound Analysis
| Chromatographic Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | Reversed-Phase C18 | Acetonitrile/Water | PDA | Purity assessment, quantification of byproducts. fda.govmdpi.com |
| GC | Capillary (e.g., HP-5MS) | Helium/Nitrogen | FID, MS | Purity assessment, determination of residual reactants. researchgate.netijpar.com |
Thermogravimetric Analysis for Thermal Stability Profiling
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound. openaccessjournals.com This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.comfls.com
The TGA thermogram provides information about the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the amount of residue left at the end of the analysis. For cosmetic emollients, high thermal stability is a desirable property, as it ensures that the ingredient will not degrade during manufacturing processes or under storage at elevated temperatures. lubrizol.comseppic.com Studies on similar ester compounds have shown that TGA can effectively determine their degradation temperatures. researchgate.netrsc.orgresearchgate.netnih.gov For instance, research on dipentaerythritol (B87275) hexaisostearate demonstrated significantly higher thermal stability compared to other esters, with a 50% weight loss occurring at approximately 860°F. google.com This data is vital for formulators to ensure the stability and shelf-life of the final cosmetic product.
Table 3: Illustrative TGA Data for an Emollient Ester
| Parameter | Description | Illustrative Value |
| Onset of Decomposition (Tonset) | The temperature at which significant weight loss begins. | > 200 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of weight loss is highest. | Varies depending on ester structure |
| Residual Mass | The percentage of the initial mass remaining at the end of the analysis. | Typically low for pure esters |
Interfacial Phenomena and Rheological Behavior in Ethylhexyl Isostearate Systems
Emulsion Formation and Stability Mechanisms
Role as an Emollient and Film-Forming Agent
Primarily, ethylhexyl isostearate functions as an emollient, imparting a soft and smooth appearance to the skin. atamankimya.comcosmeticsinfo.org This property is attributed to its ability to form a non-greasy, hydrophobic film on the skin's surface, which helps to prevent water loss and maintain skin hydration. atamanchemicals.comcosmeticsinfo.orgatamanchemicals.com In cosmetic formulations such as lotions, creams, and makeup, it enhances the product's texture and application, providing a pleasant after-feel. atamanchemicals.comspecialchem.com
The film-forming capabilities of this compound are also leveraged in various industrial applications. For instance, it is used as a lubricant in metalworking fluids and as a waterproofing agent for fabrics. atamankimya.com This film-forming action creates a protective barrier, reducing friction and wear in industrial processes.
Stabilization Mechanisms: Gel Network Theory and Interfacial Films
The stability of emulsions is often explained by the gel network theory. dsm.comcosmeticsandtoiletries.com This theory posits that a combination of hydrophilic and lipophilic emulsifiers creates a liquid crystalline gel network within the continuous phase of the emulsion. dsm.comcosmeticsandtoiletries.com This network, composed of lamellar structures, envelops the dispersed droplets and extends throughout the aqueous phase, thereby preventing coalescence and phase separation. dsm.comcosmeticsandtoiletries.comgoogleapis.com
Impact on Droplet Size Distribution and Phase Separation Kinetics
The droplet size distribution is a critical parameter that affects the stability, appearance, and texture of an emulsion. semanticscholar.orguva.nl Smaller and more uniform droplet sizes generally lead to more stable emulsions. semanticscholar.org The process of emulsification involves the breakup of larger droplets into smaller ones, a process that can be influenced by the viscosity of the phases and the interfacial tension. uva.nlnih.gov
This compound, by modifying the viscosity of the oil phase, can have an indirect effect on the final droplet size distribution. Its low viscosity can contribute to a more efficient emulsification process, potentially leading to smaller droplet sizes. cosmeticsinfo.org
Phase separation is the ultimate fate of an unstable emulsion and can occur through mechanisms like creaming, flocculation, and coalescence. biolinscientific.com The kinetics of phase separation, or how quickly these processes occur, are influenced by factors such as droplet size, interfacial film properties, and the viscosity of the continuous phase. scielo.braps.org By contributing to the formation of a stable interfacial film and influencing droplet size, this compound can help to retard the kinetics of phase separation, thus prolonging the shelf-life of the emulsion. scielo.brscielo.br The rate of phase separation can be influenced by the interactions between the components of the emulsion, with the goal of delaying this separation for as long as possible. scielo.br
Surface Activity and Self-Assembly Properties
The behavior of this compound at interfaces is governed by its molecular structure and resulting surface-active properties. Although not a conventional surfactant, it exhibits behaviors that are crucial to its function in various formulations.
Amphiphilic Configuration and Adsorption at Interfaces
Recent studies on similar esters, such as 2-ethylhexyl laurate (2-EHL), have provided insights into the amphiphilic nature of these molecules. acs.orgugent.be It is proposed that the polar ester group can segregate from the nonpolar alkyl chains, leading to a "surfactant-like" configuration. ugent.be This amphiphilic character allows for weak surface activity, enabling the molecule to adsorb at interfaces. acs.orgugent.be This adsorption is driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic attraction. researchgate.net
This tendency to adsorb at interfaces is fundamental to its role as a lubricant and emollient, where it forms a protective layer on surfaces. acs.org Research on other amphiphilic polymers has also demonstrated that their adsorption behavior is influenced by the presence of both hydrophilic and hydrophobic groups within the molecule. nih.gov
Interfacial Tension Dynamics and Energetics
Interfacial tension is a measure of the energy required to create an interface between two immiscible liquids. uri.edu The addition of surface-active agents, like this compound, can lower this interfacial tension. dataphysics-instruments.com The dynamics of how interfacial tension changes in response to variations in interfacial area are studied in the field of interfacial rheology. dataphysics-instruments.com
The presence of this compound in the oil phase can influence the interfacial tension between the oil and water phases. mpg.de While not as potent as traditional surfactants, its adsorption at the interface contributes to a reduction in interfacial energy, which is thermodynamically favorable. uri.edu The energetics of this process, including the free energy of adsorption, dictate the stability of the adsorbed layer. uri.edu Understanding these dynamics is crucial for controlling the formation and stability of emulsions. The behavior of interfacial tension is well-understood for non-reactive stabilization but is more complex in reactive systems where stabilizing agents are formed in-situ. researchgate.net
| Property | Description | Relevance to this compound Systems |
| Emulsion Stability | The ability of an emulsion to resist changes in its properties over time. | This compound contributes to stability through its role in film formation and its influence on the gel network. dsm.comcosmeticsandtoiletries.com |
| Droplet Size | The diameter of the dispersed phase droplets in an emulsion. | This compound's low viscosity can facilitate the formation of smaller droplets during emulsification. cosmeticsinfo.orguva.nl |
| Interfacial Tension | The force per unit length existing at the interface between two immiscible liquid phases. | This compound, due to its weak surface activity, can lower the interfacial tension between oil and water phases. acs.orgugent.bedataphysics-instruments.com |
| Adsorption | The accumulation of molecules at a surface or interface. | The amphiphilic nature of this compound allows it to adsorb at oil-water interfaces, contributing to film formation. acs.orgugent.beresearchgate.net |
Rheological Characterization of this compound-Containing Formulations
The rheological properties of formulations containing this compound are critical for predicting their performance, stability, and sensory attributes. This characterization involves understanding how the formulation flows and deforms under applied stress, which is influenced by its internal structure.
Viscoelastic Properties and Flow Behavior
Formulations incorporating this compound, particularly oil-in-water (O/W) emulsions, typically exhibit non-Newtonian, viscoelastic behavior. This means their viscosity is dependent on the shear rate, and they possess both viscous (liquid-like) and elastic (solid-like) characteristics.
The flow behavior of these formulations is often described as pseudoplastic or shear-thinning. uq.edu.aurevistadechimie.ro This is a desirable property for topical products, as it means the product has a high viscosity at rest, ensuring stability in the container, but becomes less viscous and spreads easily when shear stress is applied during application to the skin. uq.edu.au Studies on creams containing octyl stearate (B1226849) (a synonym for ethylhexyl stearate) confirm this pseudoplastic behavior, showing a consistent decrease in viscosity as the shear rate increases. uq.edu.au
The viscoelastic nature is characterized by the storage modulus (G′) and the loss modulus (G″). G′ represents the elastic component (energy stored), while G″ represents the viscous component (energy dissipated as heat). In stable emulsion systems, the storage modulus is typically higher than the loss modulus (G′ > G″) over a wide range of frequencies. uq.edu.aunih.govresearchgate.net This indicates a structured, gel-like network that is more elastic than viscous, which contributes to the long-term stability of the emulsion by preventing droplet coalescence. nih.govresearchgate.net For instance, in an O/W emulsion with ethylhexyl stearate and a polymeric emulsifier, the system presents a viscoelastic response, signifying a structured formulation. jst.go.jp
Table 1: Viscoelastic Properties of a Model Emulsion
This table illustrates the typical relationship between the storage (G') and loss (G'') moduli in a stable cosmetic emulsion, indicating a predominantly elastic, gel-like structure.
| Rheological Parameter | Description | Typical Observation in Stable Emulsions |
|---|---|---|
| Storage Modulus (G′) | Represents the elastic portion of the material; its ability to store energy. | Higher value, indicating a structured network. |
| Loss Modulus (G″) | Represents the viscous portion of the material; its ability to dissipate energy. | Lower value compared to G'. |
| G′ vs. G″ | Comparison indicates the dominant behavior. | G′ > G″ across the tested frequency range. uq.edu.aunih.govresearchgate.net |
Influence of Temperature and Shear Rate on Rheological Profiles
The rheological profile of this compound-containing formulations is significantly influenced by external factors, primarily shear rate and temperature.
Shear Rate: As established, these formulations are typically shear-thinning. uq.edu.aurevistadechimie.ro At low shear rates, the internal structure (e.g., a network of emulsifiers and polymers) remains largely intact, resulting in high apparent viscosity. As the shear rate increases, such as during pumping or application, the components align in the direction of flow, causing the structure to break down temporarily and the viscosity to decrease. mdpi.commdpi.com This allows for ease of spreading. Once the shear is removed, the structure begins to reform, and the viscosity increases.
Temperature: Temperature variations can also alter the viscosity and stability of emulsions. Generally, an increase in temperature leads to a decrease in the viscosity of the formulation. acs.org This is due to increased molecular motion, which reduces the strength of intermolecular interactions within the product. However, well-formulated emulsions are designed to maintain their structural integrity over a functional temperature range. For example, studies on creams containing octyl stearate demonstrated that they were able to maintain their elastic-dominant behavior (G' > G") over a temperature range of 8°C to 50°C. uq.edu.au In the context of lubricant applications, ethylhexyl stearate itself shows a decrease in kinematic viscosity as temperature increases, a fundamental property of ester fluids. google.com
Table 2: Effect of Temperature on Kinematic Viscosity of Ethylhexyl Stearate
This table shows representative data for the change in viscosity of an ester like ethylhexyl stearate at high temperatures, illustrating the inverse relationship.
| Temperature (°C) | Kinematic Viscosity (cSt) | Reference |
|---|---|---|
| 100 | ~1 to 4 | google.com |
| 150 | Lower than at 100°C | google.com |
Interactions with Other Components Affecting Rheology (e.g., Polymers, Nanoparticles)
The rheology of a final formulation is a result of the complex interactions between all its components. This compound, as part of the oil phase, interacts with emulsifiers, thickeners (polymers), and other active ingredients like nanoparticles, which collectively define the rheological profile.
Polymers: Rheology modifiers, such as natural gums (xanthan gum) or synthetic polymers (carbomers), are intentionally added to structure the aqueous phase of emulsions. mdpi.com3vsigmausa.com These polymers create a network that entraps the oil droplets, significantly increasing viscosity and yield stress, and enhancing long-term stability. conicet.gov.ar The interaction between different polymers can lead to "rheological synergy," where the combined effect on viscosity is greater than the sum of the individual effects. nih.gov For example, combining poly(methylvinylether-co-maleic anhydride) (PMVE/MA) with poly(vinylpyrrolidone) (PVP) in an aqueous system can result in complexation between the two polymers, leading to a substantial increase in viscosity and the formation of a gel-like structure. nih.gov The concentration of the polymer is a key factor; for instance, the viscosity of an emulsion containing ethylhexyl stearate was shown to increase with a higher concentration of the polymeric emulsifier HM-HPMC. jst.go.jp
Nanoparticles: The addition of nanoparticles to an this compound-based system can also profoundly affect its rheology. Dispersing nanoparticles can increase the viscosity and induce shear-thinning behavior in a fluid that might otherwise be Newtonian. The nature of the interaction depends on the nanoparticle type, concentration, and surface properties. For example, the interaction between cationic and anionic polymers can be leveraged to create nanoparticle networks that enhance fluid viscosity. google.com In formulations like sunscreens, nanoparticles such as titanium dioxide are dispersed within the emulsion, and their interaction with the oil phase and polymeric thickeners is crucial for achieving the desired texture and stability. europa.eu Gelled lipid nanoparticles (GLN) can be used to immobilize compounds, and their colloidal dispersions exhibit physical stability influenced by complex electrostatic and stearic interactions on the particle surfaces. mdpi.com
Environmental Fate and Ecotoxicological Impact
Biodegradation Pathways and Kinetics in Environmental Compartments
Expected Biodegradation Pathway:
Step 1: Hydrolysis: The ester linkage in ethylhexyl isostearate is susceptible to hydrolysis by esterase enzymes, which are ubiquitous in microorganisms found in soil, sediment, and water. This reaction breaks the molecule into its constituent alcohol and fatty acid.
this compound → 2-Ethylhexanol + Isostearic Acid
Step 2: Further Degradation:
2-Ethylhexanol: This branched-chain alcohol can be further oxidized by microorganisms. The degradation pathway of 2-ethylhexanol can lead to the formation of 2-ethylhexanoic acid, which may be more resistant to further rapid degradation.
Isostearic Acid: As a long-chain fatty acid, isostearic acid is expected to be degraded through the beta-oxidation pathway. This metabolic process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production, ultimately leading to mineralization (conversion to carbon dioxide and water).
The kinetics of biodegradation for long-chain fatty acid esters are influenced by several factors, including temperature, pH, microbial population density, and the presence of other organic matter. Generally, these esters are considered to be readily biodegradable.
| Parameter | General Expectation for Long-Chain Fatty Acid Esters |
| Primary Degradation | Rapid hydrolysis of the ester bond. |
| Ultimate Biodegradation | Mineralization to CO2 and water. |
| Influencing Factors | Temperature, pH, microbial activity, bioavailability. |
| Environmental Compartments | Biodegradation is expected in soil, sediment, and aquatic environments. |
Aquatic and Terrestrial Ecotoxicity Studies
Specific ecotoxicity data for this compound is scarce. In the absence of direct studies, a read-across approach using data from structurally similar esters, such as other 2-ethylhexyl esters of fatty acids, is often employed for preliminary risk assessment. The ecotoxicity of these compounds is generally low, primarily due to their low water solubility, which limits their bioavailability to aquatic organisms.
Aquatic Ecotoxicity:
For aquatic organisms, the primary concern with substances of low water solubility is physical effects rather than direct chemical toxicity. High concentrations can lead to the formation of a surface film, which can impair gas exchange, or coat organisms, leading to physical impairment.
The following table summarizes general ecotoxicity data for structurally similar long-chain fatty acid esters. It is important to note that these are not specific to this compound.
| Organism Group | Endpoint | Toxicity Value (for similar esters) | Reference Approach |
| Fish | LC50 (96h) | > 100 mg/L | Read-across from other fatty acid esters |
| Aquatic Invertebrates (e.g., Daphnia magna) | EC50 (48h) | > 100 mg/L | Read-across from other fatty acid esters |
| Algae | EC50 (72h) | > 100 mg/L | Read-across from other fatty acid esters |
LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population.
Terrestrial Ecotoxicity:
Environmental Release Pathways and Distribution Models
The primary pathway for the environmental release of this compound is through the use and disposal of personal care products. nih.gov
Release Pathways:
Wastewater: When cosmetic products containing this compound are washed off the skin or hair, they enter the domestic wastewater stream. mdpi.com
Wastewater Treatment Plants (WWTPs): During wastewater treatment, a significant portion of lipophilic (fat-loving) compounds like this compound is expected to be removed from the water phase through sorption to sewage sludge. mdpi.com Some fraction may pass through the treatment process and be discharged into surface waters with the effluent.
Sludge Application: Sewage sludge is often applied to agricultural land as a fertilizer. This can introduce the compound and its degradation products into the terrestrial environment. mdpi.com
Environmental Distribution Models:
Predictive models for the environmental distribution of personal care product ingredients are based on their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow).
For a compound like this compound, which is a large, non-volatile molecule with low water solubility and a high affinity for organic matter (high Kow), environmental distribution models would predict the following:
| Environmental Compartment | Predicted Distribution Behavior |
| Water | Low concentration in the water column due to low solubility and sorption to suspended solids. |
| Sediment | Accumulation in sediments is a likely sink due to its hydrophobic nature. |
| Soil | If released to land (e.g., via sludge application), it is expected to bind strongly to soil organic matter, limiting its mobility. |
| Air | Negligible distribution to the atmosphere due to very low vapor pressure. |
These models suggest that the primary environmental compartments of concern for this compound would be soil and sediment, where it would be subject to biodegradation. mdpi.com
Applications in Advanced Systems and Materials Science
Role as a Bio-lubricant and in Tribological Systems
Ethylhexyl isostearate and related esters function effectively as bio-lubricants, which are lubricants that are biodegradable and non-toxic, offering an environmentally friendlier alternative to traditional mineral oil-based products. tribology.rs Their utility is particularly noted in cosmetic and industrial applications where reducing friction and wear is critical.
In tribological systems—the science and engineering of interacting surfaces in relative motion—these esters serve primarily as lubricants on a surface, which can impart a soft and smooth character. The ester bonds within the molecules can attach to metal surfaces, providing good lubricity. tribology.rs This property is leveraged in the formulation of metalworking fluids. atamankimya.com
Research into the synthesis of similar compounds, such as 2-ethylhexyl stearate (B1226849), has highlighted their role as cosmetic bio-lubricants. nih.gov The primary functions in these contexts include:
Friction Reduction: Acting as emollients that form a thin, non-greasy film on surfaces, thereby reducing friction. specialchem.com
Wear Minimization: Protecting surfaces from wear and tear during contact and movement.
Dispersion: Aiding in the dispersion of other components within a formulation. atamankimya.com
The performance of bio-lubricants is often evaluated through tribological testing, which measures parameters like the coefficient of friction and wear under specific loads and temperatures to determine their efficacy in reducing energy loss and material degradation. mdpi.comtribology.rs
Integration into Drilling Fluid Formulations
Synthetic-based drilling fluids are considered alternatives to oil-based fluids to mitigate environmental impact. bohrium.com Esters such as ethylhexyl esters are particularly suitable for these formulations due to their high thermal and hydrolytic stability, which is crucial for overcoming issues like ester hydrolysis during the drilling of high-temperature and high-pressure (HTHP) oil and gas wells. bohrium.comnu.edu.kzuotechnology.edu.iq
Palm oil and vegetable oil-based ethylhexyl esters have been synthesized and tested as base oils for drilling fluids. uotechnology.edu.iqjst.go.jp These esters demonstrate several key advantages:
Superior Rheological Properties: Formulations using synthesized 2-ethylhexyl (2-EH) ester as a base oil have shown superior rheological properties at elevated temperatures (e.g., 121°C). bohrium.comnu.edu.kz
Enhanced Lubrication: A high kinematic viscosity provides better lubrication compared to other ester-based oils. jst.go.jp
Favorable Physical Properties: These esters possess high flash points and low pour points, which are desirable for drilling fluid safety and performance in various climates. jst.go.jp
Studies have optimized the synthesis of these esters to achieve properties comparable to or exceeding those of commercial products. The data below summarizes the physical properties of a synthesized 2-ethylhexyl ester intended for drilling fluid applications. bohrium.comnu.edu.kz
| Property | Value | Significance in Drilling Fluids |
|---|---|---|
| Kinematic Viscosity @ 40°C | 5 mm²/s | Relates to the fluid's flow characteristics and lubricating ability. |
| Kinematic Viscosity @ 100°C | 1.5 mm²/s | Indicates fluid stability and performance at higher temperatures. |
| Specific Gravity | 0.854 | Affects fluid density and pressure control in the wellbore. |
| Flash Point | 170°C | A high flash point is crucial for operational safety, indicating resistance to ignition. |
| Pour Point | -7°C | A low pour point ensures the fluid remains flowable in cold environments. |
Functionality in Polymer Systems and as a Plasticizer
In polymer science, plasticizers are additives used to increase the plasticity or decrease the viscosity of a material, making it softer and more flexible. formulationbio.com These are typically high-boiling point liquids or low-solubility solids. formulationbio.com this compound and similar esters function as external plasticizers, which are incorporated into a polymer matrix without chemically reacting with the polymer chains. formulationbio.com
The mechanism of action involves the plasticizer molecules positioning themselves between the polymer chains. This spreading of the polymer chains reduces the intermolecular forces, which in turn lowers the glass transition temperature (Tg) of the polymer. researchgate.net The result is a more flexible material at room temperature.
Esters are a common class of compounds used as plasticizers for a wide range of polymers, including:
Polyvinyl Chloride (PVC) researchgate.netresearchgate.net
Cellulose (B213188) Resins indusvalleychemical.com
Acrylic Copolymers sciencemadness.org
Rubbers indusvalleychemical.com
While direct studies on this compound as a primary plasticizer are specific to certain applications, the well-documented performance of similar esters like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and other fatty acid esters provides a strong indication of its functionality. researchgate.netresearchgate.net Its role is to improve processing characteristics and impart flexibility to the final product.
Development as a Carrier Agent in Controlled Release Systems
Controlled release systems are designed to deliver an active agent to a target environment at a controlled rate over a specific period. This compound can function as a carrier agent within such systems, particularly in cosmetic and topical pharmaceutical formulations.
Its role as a carrier is facilitated by its properties as a solvent and an emollient. specialchem.com In a controlled release formulation, this compound can:
Dissolve or Disperse the Active Agent: It acts as a vehicle for the active ingredient, ensuring it is uniformly distributed within the formulation.
Form a Reservoir: When applied to a surface, such as skin, the formulation creates a thin film. The this compound within this film acts as a reservoir from which the active ingredient is gradually released.
Modulate Release Rate: The physicochemical properties of the ester, such as its viscosity and interaction with both the active agent and the other components of the formulation (e.g., polymers), can influence the rate of diffusion and release of the active ingredient. sciencemadness.org
Film-forming systems are a common platform for controlled drug delivery, where polymers like ethyl cellulose create a stable film that contains the active ingredient and other excipients, including carrier agents like this compound. nih.gov
Advanced Solvency Applications in Specialized Formulations
The efficacy of this compound as a solvent is a key attribute in many specialized formulations. specialchem.com As a solvent, it is used to dissolve other substances, typically solids or thick liquids, to create a uniform solution. specialchem.com This is particularly important in multicomponent systems where the compatibility and even distribution of each ingredient are critical to the final product's performance and stability.
In cosmetics and personal care, this compound is employed as a solvent for active substances. atamankimya.com Its advanced solvency applications include:
Delivery of Active Ingredients: It dissolves active compounds, allowing them to be incorporated into emulsions, lotions, and creams. atamankimya.com
Pigment Dispersion: In color cosmetics like lipsticks and makeup, it can act as a dispersing agent for pigments, ensuring uniform color and smooth application. atamankimya.com
Enhancing Formulation Aesthetics: Its non-greasy feel and ability to create smooth textures make it a preferred solvent for high-end skincare and makeup products. specialchem.com
The selection of a solvent is critical, as it can impact the stability, efficacy, and sensory characteristics of the final product. The low viscosity and good compatibility profile of this compound make it a versatile choice for a wide range of advanced formulations. specialchem.com
Computational and Modeling Studies for Ethylhexyl Isostearate
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Effects
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a molecule to its biological activity or a specific property, such as toxicity. wikipedia.orgslideshare.net These models are foundational in predictive toxicology and environmental risk assessment. nih.govnih.gov For cosmetic ingredients like esters, QSAR can predict outcomes like skin sensitization, aquatic toxicity, and biodegradability, thereby reducing the need for animal testing. nih.govresearchgate.net
Research Findings for Similar Esters: Studies on various aliphatic and phthalate (B1215562) esters have successfully developed QSAR models to predict toxicity. researchgate.netmdpi.com For instance, models for a series of 56 aliphatic esters showed that molecular compressibility descriptors could accurately describe toxicity. researchgate.net Other research on 74 different esters used a combination of experimental and predicted toxicity data to create a robust aquatic toxicity index model. nih.gov These models establish that key structural features and physicochemical properties are highly predictive of the biological and environmental effects of esters.
Below is an illustrative table showing the types of molecular descriptors that would be used in a hypothetical QSAR model for predicting the aquatic toxicity of a long-chain ester like Ethylhexyl Isostearate.
| Descriptor Type | Specific Descriptor | Typical Value Range (for similar esters) | Predicted Endpoint Correlation |
| Topological | Molecular Weight (MW) | 250 - 450 g/mol | Positive (Higher MW can alter bioavailability) |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 8.0 - 12.0 | Positive (Higher lipophilicity often correlates with higher bioaccumulation) |
| Electronic | Dipole Moment | 1.5 - 2.5 D | Variable (Depends on the mechanism of action) |
| Steric/3D | Molecular Volume | 400 - 600 ų | Positive (Larger molecules may have different interactions with biological membranes) |
Note: This table is illustrative and provides example data based on general principles of QSAR modeling for long-chain esters. The values are not specific to validated models for this compound.
Molecular Dynamics Simulations for Interfacial Behavior and Self-Assembly
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. ed.ac.ukworktribe.com For cosmetic science, MD simulations provide invaluable insights into how ingredients like emollients, surfactants, and polymers behave at interfaces (e.g., oil-water or air-skin) and how they self-assemble into larger structures. desy.de This knowledge is crucial for designing stable and effective emulsions, understanding skin barrier interactions, and predicting formulation texture.
For a large, branched-chain emollient ester like this compound, MD simulations could model its orientation and dynamics at the surface of an emulsion droplet or on a model of the stratum corneum. Such simulations would reveal how the molecule spreads, penetrates, and interacts with other lipids, which is fundamental to its function as a skin-conditioning agent. While specific MD studies on this compound are not published, the methodology is frequently applied to surfactants and other cosmetic components. desy.de
Research Findings from MD Simulations: MD simulations have been effectively used to:
Validate thermodynamic models of surfactant adsorption at interfaces. desy.de
Investigate the self-assembly of lipids and surfactants into micelles or liposomes.
Understand the synergistic effects between different molecules in a mixed adsorption layer at an interface. acs.org
An illustrative table below shows the kind of outputs one could expect from an MD simulation studying the interfacial behavior of an emollient ester.
| Simulation Parameter | Predicted Output | Relevance to this compound |
| System Setup | Oil-water interface with ester molecules | Models behavior in an emulsion |
| Simulation Time | 100 nanoseconds | Allows molecules to reach an equilibrium state at the interface |
| Key Metrics | Interfacial Tension (IFT) | Predicts the ester's ability to stabilize an emulsion |
| Molecular Orientation (Tilt Angle) | Shows how the ester aligns at the interface, affecting film properties | |
| Density Profile | Reveals the concentration of the ester at the interface versus the bulk phase |
Note: This table is a representative example of how an MD simulation for an emollient ester would be designed and the data it would generate.
Prediction of Rheological Properties through Computational Rheology
Computational Rheology uses numerical methods, often integrated with Computational Fluid Dynamics (CFD), to predict the flow behavior (rheology) of complex fluids. think-fluid-dynamix.comresearchgate.net In cosmetics, the rheological properties of a product—such as its viscosity, shear-thinning behavior, and yield stress—are critical for consumer experience, application, and stability. researchgate.netnih.govanton-paar.com Computational models can predict these properties based on the formulation's composition, saving significant time in experimental trial-and-error. rheologylab.com
For a formulation containing this compound, computational rheology could predict how the ester influences the final product's viscosity and feel. By modeling the interactions between the ester, thickeners (polymers), emulsifiers, and other components, formulators can optimize texture and stability in silico. Common rheological models like the Power-Law or Herschel-Bulkley models are often used within CFD simulations to describe the behavior of non-Newtonian cosmetic fluids. think-fluid-dynamix.comdergipark.org.tr
Research Findings in Computational Rheology: Computational rheology is widely applied in various industries to:
Simulate the flow of polymer melts, emulsions, and suspensions. think-fluid-dynamix.com
Optimize the design of mixing vessels and processing equipment. rheologylab.com
Link the microstructure of a fluid to its macroscopic flow properties. manchester.ac.uk
The following table illustrates how different rheological models could be used to predict the flow behavior of a cosmetic emulsion containing an emollient ester.
| Rheological Model | Key Parameters | Predicted Behavior for a Cream Emulsion |
| Power-Law Model | Consistency index (k), Flow behavior index (n) | Describes shear-thinning (n < 1), where viscosity decreases as the product is spread. dergipark.org.tr |
| Herschel-Bulkley Model | Yield stress (τ₀), Consistency index (k), Flow behavior index (n) | Predicts that the cream will not flow until a certain force is applied (yield stress), relevant for staying on the finger before application. anton-paar.com |
| Carreau-Yasuda Model | Zero-shear viscosity, Infinite-shear viscosity, Relaxation time | Provides a more complete description of viscosity across a wide range of shear rates. think-fluid-dynamix.com |
Note: This table demonstrates the application of common rheological models. Specific parameters would need to be determined experimentally or through more detailed multi-scale simulations.
Reaction Network Modeling in Synthesis and Degradation Pathways
Reaction network modeling is a computational technique used to map out all possible chemical reactions and intermediate species involved in a chemical process, such as synthesis or degradation. jfaulon.com By combining this network with kinetic data, these models can predict reaction outcomes, yields, and the formation of byproducts over time.
For this compound, this modeling approach could be applied to its synthesis via esterification or its degradation via hydrolysis. mdpi.comacs.org In synthesis, a model could optimize reaction conditions (temperature, catalyst, reactant ratio) to maximize the yield of the final ester and minimize unwanted side reactions. researchgate.net For degradation, it could predict the hydrolysis rate of the ester bond under various environmental conditions (e.g., different pH levels), identifying the resulting degradation products like isostearic acid and 2-ethylhexanol. chemrxiv.orgresearchgate.net Automated reaction network generation (ARNG) tools can be used to build these complex models. uva.nl
Research Findings in Reaction Modeling: Kinetic and network modeling of esterification and hydrolysis reactions have shown:
Acid-catalyzed esterification follows a second-order kinetic model. mdpi.com
Alkaline hydrolysis of esters can be a significant degradation pathway, with rates dependent on the molecular structure. chemrxiv.orgresearchgate.net
ARNG models can successfully predict the complex chemistry of fatty acid ester polymerization (drying). uva.nl
An example of a simplified reaction network for the synthesis of an ester is shown below.
| Reaction Step | Reactants | Products | Kinetic Model |
| 1. Protonation | Carboxylic Acid + Acid Catalyst (H⁺) | Protonated Carboxylic Acid | Fast Equilibrium |
| 2. Nucleophilic Attack | Protonated Acid + Alcohol | Tetrahedral Intermediate | Rate-Determining Step |
| 3. Water Elimination | Tetrahedral Intermediate | Ester + Water + H⁺ | Fast |
| 4. Reverse (Hydrolysis) | Ester + Water | Carboxylic Acid + Alcohol | Second-Order Kinetics |
Note: This table illustrates a generalized acid-catalyzed esterification mechanism applicable to the synthesis of esters like this compound.
Predictive Models for Mixture Toxicity and Synergistic Effects
Chemicals in the environment and in consumer products exist as mixtures, and their combined toxic effect can be different from that of the individual components. researchgate.net Predictive models for mixture toxicity assess whether the combined effect is additive (the sum of individual effects), synergistic (greater than the sum), or antagonistic (less than the sum). epa.gov The two most common models are Concentration Addition (CA), used for chemicals with a similar mechanism of action, and Independent Action (IA), for those with dissimilar mechanisms. researchgate.net
Research Findings on Mixture Toxicity Modeling:
Predictive models like CA and IA are widely used as baseline assumptions for regulatory risk assessment. epa.gov
Studies on real-life mixtures suggest that synergistic effects, while often considered rare, may be underestimated and warrant further research. foodpackagingforum.org
Theoretical analysis and simulations can help explain the molecular basis for synergistic interactions in mixed surfactant systems. acs.orgresearchgate.netacs.org
Below is a table illustrating how mixture toxicity models could be applied to a hypothetical cosmetic formulation.
| Model | Assumption | Application to a Formulation Containing this compound |
| Concentration Addition (CA) | Components act via the same biological mechanism (e.g., non-polar narcosis). | Used to predict the combined aquatic toxicity of multiple emollients and surfactants in the formulation. |
| Independent Action (IA) | Components act on different biological targets. | Used to assess the combined effect of ingredients with distinct functionalities, such as a UV filter and a preservative. |
| Synergy/Antagonism Ratio | Comparison of observed toxicity to the predicted additive effect. | A ratio > 1 would indicate synergy, suggesting that interactions between this compound and other ingredients enhance overall toxicity. |
Note: This table provides a conceptual framework for applying mixture toxicity models to cosmetic ingredients.
Future Research Directions and Emerging Paradigms
Exploration of Novel Biocatalysts and Synthesis Routes
The chemical synthesis of esters traditionally involves high temperatures and acid catalysts, which can lead to undesirable by-products and a significant environmental footprint. cosmeticsandtoiletries.com Future research is increasingly focused on green chemistry principles, with biocatalysis emerging as a highly promising alternative for the synthesis of ethylhexyl isostearate. The use of enzymes, particularly lipases, offers mild reaction conditions, high selectivity, and reduced waste generation. cosmeticsandtoiletries.comnih.gov
Research in this area will likely concentrate on several key aspects:
Discovery and Engineering of Novel Lipases: While commercially available lipases like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435, have shown great efficacy in synthesizing various esters, there is a continuous search for novel biocatalysts with enhanced stability, activity, and specificity for branched-chain substrates like isostearic acid and 2-ethylhexanol. nih.govnih.gov Genetic engineering and directed evolution techniques will be instrumental in creating enzymes tailored for optimal performance.
Advanced Immobilization Techniques: The performance and reusability of biocatalysts are critically dependent on the immobilization strategy. Future work will explore novel support materials (e.g., magnetic microparticles, ion exchange resins) and immobilization methods that enhance enzyme stability and prevent leaching, thereby improving process economics. nih.govnstda.or.th
Solvent-Free and Intensified Processes: Eliminating organic solvents aligns with green chemistry principles and simplifies downstream processing. researchgate.net Research will continue to optimize solvent-free reaction systems. nih.govresearchgate.net Process intensification techniques, such as the use of ultrasound or microwave assistance, have been shown to significantly reduce reaction times and improve conversion rates in the synthesis of similar esters and will be a key area of investigation for this compound production.
| Biocatalyst | Substrates | System Type | Key Findings |
| Novozym® 435 | 2-ethylhexanol and 2-methylhexanoic acid | Solvent-Free | Achieved high conversions (>97%); alcohol evaporation at high temperatures required using an excess of the substrate. nih.govresearchgate.net |
| Fermase CALB™ 10000 | Cetyl alcohol and capric acid | Solvent-Free | Optimized process yielded 91.9% conversion in 80 minutes. researchgate.net |
| Novozym® 435 | Cetyl alcohol and various fatty acids | Solvent-Free, Vacuum | Conversion rates exceeded 98.5% by using a vacuum reactor to remove water by-product. nih.gov |
| Immobilized Thermomyces lanuginosus lipase | Starch and various fatty acids | Solvent-Free | Successfully produced esterified starch with varying degrees of substitution. nstda.or.th |
Advanced Spectroscopic and Microscopic Probing of Interfacial Structures
As an emollient, the functionality of this compound is dictated by its behavior at interfaces, such as the surface of the skin or within an emulsion. cosmeticsandtoiletries.com Understanding the molecular arrangement, orientation, and interactions at these interfaces is crucial. Future research will leverage advanced surface-sensitive analytical techniques to provide unprecedented insight into these interfacial structures.
Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): This powerful technique allows for the in-situ characterization of molecular orientation and conformation within ultrathin films and monolayers at various interfaces. uol.debiolinscientific.combruker.com By analyzing the vibrational spectra of the ester carbonyl groups and alkyl chains of this compound, PM-IRRAS can reveal how the molecule orients itself at an air-water or solid-liquid interface, providing critical information about the formation of interfacial films. nih.govnih.gov
Vibrational Sum-Frequency Spectroscopy (VSFS): VSFS is another surface-specific technique that can provide detailed information about the structure and orientation of molecules at an interface. researchgate.net It is particularly useful for studying the hydration and ordering of molecules in contact with water, which is highly relevant for understanding the moisturizing and barrier functions of emollients like this compound.
Brewster Angle Microscopy (BAM) and Atomic Force Microscopy (AFM): These microscopic techniques provide visual information about the morphology and topography of interfacial films. BAM can be used to visualize the formation and homogeneity of this compound monolayers at the air-water interface in real-time, while AFM can provide high-resolution images of the film structure once transferred to a solid substrate. researchgate.net
These techniques will enable researchers to build a detailed molecular picture of how this compound forms films, interacts with other cosmetic ingredients, and modifies the properties of surfaces.
Long-Term Environmental Impact Assessment Methodologies
With increasing environmental awareness, the life cycle and ultimate fate of cosmetic ingredients are under intense scrutiny. ctpa.org.uk Future research must focus on developing and applying robust methodologies to assess the long-term environmental impact of this compound.
Life Cycle Assessment (LCA): LCA is a comprehensive methodology for evaluating the environmental impact of a product from "cradle-to-grave," including raw material extraction, manufacturing, use, and disposal. mdpi.comeuropa.eu Applying LCA to this compound will involve quantifying energy consumption, greenhouse gas emissions, and water usage associated with both its production (e.g., biocatalytic vs. chemical synthesis) and its end-of-life fate. researchgate.net
Persistence, Bioaccumulation, and Toxicity (PBT) Assessment: This framework is a cornerstone of chemical risk assessment. nih.gov Future studies will need to generate robust data on the biodegradability of this compound according to established protocols (e.g., OECD 301). covalo.com Its potential for bioaccumulation will be assessed using properties like the octanol-water partition coefficient, and its ecotoxicity will be evaluated across various aquatic and terrestrial organisms. nih.govecomundo.eu
Advanced Environmental Fate Modeling: Beyond standard tests, computational models can predict the distribution and persistence of chemicals in different environmental compartments (water, soil, air). ctpa.org.uk These models, incorporating factors like hydrolysis and microbial degradation rates, will be crucial for predicting the long-term environmental concentration and potential risks associated with widespread use of this compound. researchgate.net
Development of Multi-Scale Computational Models for Complex Interactions
Computational modeling and simulation are becoming indispensable tools for understanding complex molecular systems and accelerating material design. nih.gov Developing multi-scale models for this compound will bridge the gap between its molecular structure and its macroscopic functional properties.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound molecules at the atomic level. acs.org These simulations can be used to predict bulk properties like viscosity and density under various conditions and to visualize how the ester interacts with other molecules, such as lipids in the stratum corneum or other components of a cosmetic formulation. nih.govmdpi.comresearchgate.net For instance, simulations can elucidate how its branched structure influences film formation and lubricity.
Coarse-Grained (CG) Modeling: To study larger systems and longer timescales, such as the formation of an emulsion droplet or the penetration of the ester into the skin, coarse-grained models that group atoms into larger "beads" are necessary. mdpi.com These models reduce computational cost while retaining the essential physics of the system.
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate the chemical structure of molecules with their physical and functional properties. researchgate.net By developing QSPR models for a range of emollient esters, researchers can predict properties like spreadability, skin feel, and polarity for novel or modified versions of this compound without the need for extensive experimentation. researchgate.net These in silico tools can aid in the early stages of product development by screening virtual candidates. nih.gov
Tailored Design of this compound for Specific Functional Materials
The ultimate goal of fundamental research is to enable the rational design of materials with specific, optimized properties. The versatility of ester chemistry allows for the fine-tuning of molecular architecture to achieve desired performance characteristics. aston-chemicals.comyoutube.com Future research will focus on the tailored design of this compound and its analogues for highly specific functional applications.
The structure of an emollient ester directly influences its functional properties. ulprospector.com The branched nature of both the isostearyl acid and the 2-ethylhexyl alcohol components of this compound is key to its desirable characteristics, such as a low freezing point and a non-greasy feel compared to linear esters. nih.gov
Future design efforts could explore:
Modifying Branching: Systematically altering the position and length of the branching on either the fatty acid or alcohol moiety to fine-tune properties like viscosity, spreadability, and solvency for specific active ingredients. acs.org
Introducing Other Functional Groups: Incorporating hydroxyl or other polar groups into the ester structure could modify its polarity, enhancing its affinity for water and potentially improving its moisturizing properties or compatibility with different formulation types.
Creating Novel Ester Hybrids: Synthesizing esters that combine features of isostearic acid with other functional acids or alcohols to create multifunctional ingredients with, for example, built-in UV-filtering or antioxidant capabilities.
This tailored approach will move beyond using this compound as a generic emollient and towards its application as a precision-engineered functional material in advanced cosmetics, lubricants, and other specialty chemical formulations. shreechem.in
| Structural Feature | Influence on Physicochemical Property | Consequence for Functional Performance |
| Branched Alkyl Chains | Lowers melting/freezing point; Reduces viscosity; Hinders close packing. nih.gov | Prevents crystallization at low temperatures; Provides a lighter, less greasy skin feel; Enhances spreadability. cosmeticsandtoiletries.comaston-chemicals.com |
| Ester Group | Increases polarity compared to hydrocarbons; Site for intermolecular interactions. | Improves solvency for polar ingredients (e.g., UV filters); Contributes to emolliency and film-forming properties. aston-chemicals.com |
| Molecular Weight | Higher MW generally increases viscosity and reduces volatility. cosmeticsandtoiletries.comulprospector.com | Affects the richness and substantivity of the emollient feel on the skin. |
| Absence of Unsaturation | Increases oxidative stability. acs.org | Provides a longer shelf-life and stability in formulations compared to unsaturated esters. |
Q & A
Q. How can reproducibility challenges in this compound synthesis be mitigated across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
